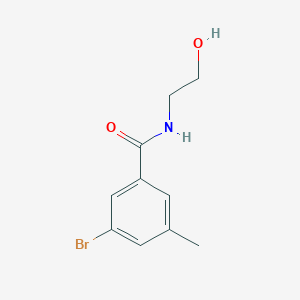
3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photodynamic Therapy
One notable application of benzamide derivatives, including compounds structurally related to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide, is in photodynamic therapy (PDT) for cancer treatment. Specifically, zinc phthalocyanine compounds substituted with benzamide derivatives exhibit significant potential as Type II photosensitizers in PDT. They showcase good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for the effective treatment of cancer using Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Biological Activity
Compounds structurally akin to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide have been synthesized and characterized, contributing to diverse chemical applications. For instance, the synthesis of benzamide derivatives, involving bromo-substituted benzene, has led to the development of novel non-peptide CCR5 antagonists. These compounds are significant due to their potential biological activity, offering insights into the synthesis of bioactive molecules with potential therapeutic applications (Bi, 2015).
Metal-catalyzed C–H Bond Functionalization
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, bearing resemblance to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide, showcases a structure with an N,O-bidentate directing group. This structural feature is notably suitable for metal-catalyzed C–H bond functionalization reactions, indicating its utility in advanced organic synthesis and catalysis (Al Mamari & Al Lawati, 2019).
Antioxidant Potential
Bromophenol derivatives structurally related to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide have exhibited potent scavenging activity against radicals like DPPH and ABTS. These compounds, isolated from marine red algae, demonstrate significant antioxidant potential, suggesting their applicability in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Mecanismo De Acción
Target of Action
Many bioactive aromatic compounds, including indole derivatives, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can affect a compound’s solubility, which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a decrease in the symptoms of the disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-8(6-9(11)5-7)10(14)12-2-3-13/h4-6,13H,2-3H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIINJMZSILQTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



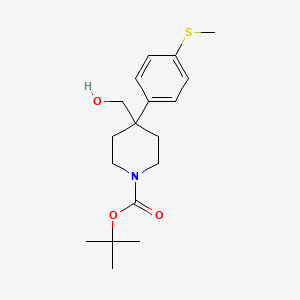
![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)



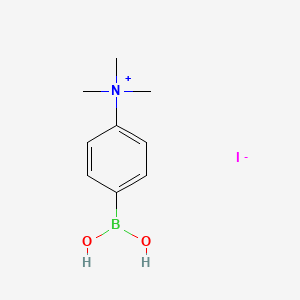


![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
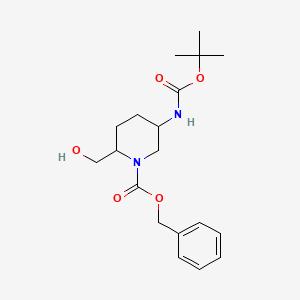
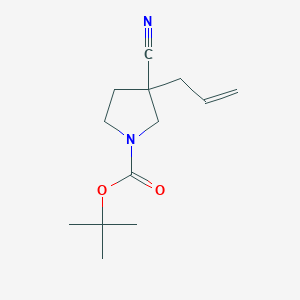

![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)